
1-Chloro-2-methyl-4-(sulfinylamino)benzene
Overview
Description
1-Chloro-2-methyl-4-(sulfinylamino)benzene, also known as Benzenamine, 4-chloro-3-methyl-N-sulfinyl-, is a chemical compound with the molecular formula C7H6ClNOS . It has a molecular weight of 187.65 .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-methyl-4-(sulfinylamino)benzene consists of a benzene ring with a chlorine atom, a methyl group, and a sulfinylamino group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering of the compound .Scientific Research Applications
Organic Synthesis Methodologies
1-Chloro-2-methyl-4-(sulfinylamino)benzene and related compounds have been studied extensively for their utility in organic synthesis. For instance, the Friedel-Crafts sulfonylation reaction in ionic liquids, as explored by Nara, Harjani, and Salunkhe (2001), demonstrates the enhanced reactivity of substituted benzenes in unconventional media, yielding nearly quantitative diaryl sulfones under ambient conditions. This suggests potential applications in synthesizing complex organic molecules with high efficiency and selectivity Nara, Harjani, & Salunkhe, 2001.
Polymer Synthesis
The compound has also been implicated in the synthesis of precursor polymers for conducting materials. Steenberge et al. (2011) conducted a kinetic Monte Carlo modeling study to predict trends in yield, molar mass, and defect content during the synthesis of precursor polymers via the sulfinyl precursor route. Their findings provide valuable insights into optimizing the production of electronically conducting polymers Steenberge et al., 2011.
Catalysis
Research into catalytic properties, such as those conducted by Dupont et al. (2001), has revealed the synthesis and application of sulfur-containing palladacycles derived from the orthopalladation of sulfanyl ethyl benzene compounds. These compounds exhibit significant catalytic activity, offering a foundation for the development of new catalytic systems that can facilitate various chemical transformations with high efficiency and selectivity Dupont et al., 2001.
Computational Chemistry and Docking Studies
Computational studies, such as those by Saleem et al. (2018), have explored the synthesis, characterization, and docking studies of novel sulfonamide derivatives, providing insights into their potential antibacterial properties. These computational analyses offer a theoretical basis for the development of new pharmaceuticals and highlight the versatile applications of sulfonamide derivatives in drug discovery Saleem et al., 2018.
Mechanism of Action
The mechanism of action for reactions involving 1-Chloro-2-methyl-4-(sulfinylamino)benzene is likely to involve electrophilic aromatic substitution, similar to other benzene derivatives . This involves the attack of an electrophile on the aromatic ring, forming a cationic intermediate, followed by the loss of a proton to regenerate the aromatic ring .
properties
IUPAC Name |
1-chloro-2-methyl-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-5-4-6(9-11-10)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYRCOJNDBEPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=S=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1430287.png)

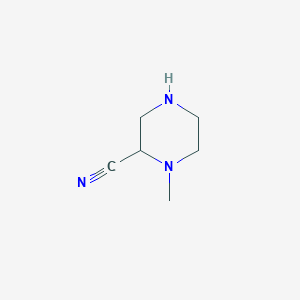
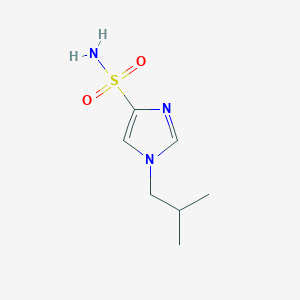

![10-(4-Methoxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; methanol](/img/structure/B1430296.png)
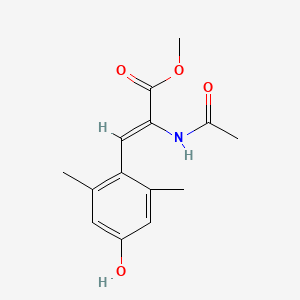
![[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol](/img/structure/B1430300.png)
![methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1430301.png)
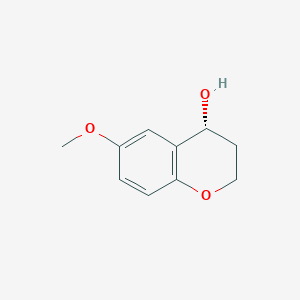
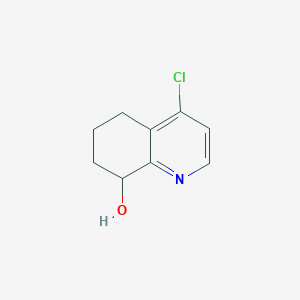
![[N-[(2-Methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide](/img/structure/B1430306.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1430307.png)
